2-((1-(4-Nitrophenyl)-3-oxo-3-(p-tolyl)propyl)thio)acetic acid
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Overview
Description
2-((1-(4-Nitrophenyl)-3-oxo-3-(p-tolyl)propyl)thio)acetic acid is an organic compound characterized by the presence of a nitrophenyl group, a p-tolyl group, and a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Nitrophenyl)-3-oxo-3-(p-tolyl)propyl)thio)acetic acid typically involves the reaction of 4-nitrobenzaldehyde with p-tolylacetic acid in the presence of a thioacetic acid derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-Nitrophenyl)-3-oxo-3-(p-tolyl)propyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thioacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-(4-Nitrophenyl)-3-oxo-3-(p-tolyl)propyl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-(4-Nitrophenyl)-3-oxo-3-(p-tolyl)propyl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thioacetic acid moiety may also play a role in modulating the compound’s biological activity by interacting with cellular thiol groups.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-Nitrophenyl)-3-oxo-3-(p-tolyl)propyl)thio)propanoic acid
- 2-((1-(4-Nitrophenyl)-3-oxo-3-(p-tolyl)propyl)thio)butanoic acid
Uniqueness
2-((1-(4-Nitrophenyl)-3-oxo-3-(p-tolyl)propyl)thio)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenyl and thioacetic acid moieties allows for diverse chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-1-(4-nitrophenyl)-3-oxopropyl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-12-2-4-13(5-3-12)16(20)10-17(25-11-18(21)22)14-6-8-15(9-7-14)19(23)24/h2-9,17H,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIJPNGLCMDMQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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